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molecular formula C14H15NO B1584671 4-methoxy-2-methyl-N-phenylaniline CAS No. 41317-15-1

4-methoxy-2-methyl-N-phenylaniline

Cat. No. B1584671
M. Wt: 213.27 g/mol
InChI Key: CYMPUOGZUXAIMY-UHFFFAOYSA-N
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Patent
US05679856

Procedure details

12.1 g (0.1 mol) of formanilide, 22.1 g (0.11 mol) of 2-bromo-5-methoxytoluene of the formula (101), 13.8 g (0.1 mol) of anhydrous potassium carbonate, 2.0 g (0.0079 mol) of iodine and 1.6 g (0.025 mol) of copper powder are initially placed in a 100 ml sulfonating flask fitted with an anchor stirrer, thermometer, condenser and oil bath, and the mixture is stirred. It is heated to 170° C. and then stirred at 170° C. for 22 hours, to give a black melt. This melt is then cooled to 80° C., a little toluene is added, and the solution is filtered. The residue is rinsed with toluene. The toluene filtrate is distilled with steam spray (distillate: water/toluene/unreacted 2-bromo-5-methoxytoluene) to leave a residue which comprises a mixture of black oil and water. The black oil is boiled under reflux for 25 hours with 250 g of 50% potassium hydroxide solution. The product obtained is extracted with toluene and washed with hot water. The toluene phase is dried over sodium sulfate, filtered and concentrated. The residue which remains comprises 17.0 g of the compound of the formula ##STR12## as black crystals.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 101 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.8 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
250 g
Type
reactant
Reaction Step Six
Name
copper
Quantity
1.6 g
Type
catalyst
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O.Br[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=1C.C(=O)([O-])[O-].[K+].[K+].II.[OH-].[K+]>[Cu].O.C1(C)C=CC=CC=1>[CH3:11][C:12]1[CH:13]=[C:14]([O:17][CH3:18])[CH:15]=[CH:16][C:1]=1[NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
C(=O)NC1=CC=CC=C1
Step Two
Name
Quantity
22.1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)C
Step Three
Name
( 101 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
2 g
Type
reactant
Smiles
II
Step Six
Name
Quantity
250 g
Type
reactant
Smiles
[OH-].[K+]
Step Seven
Name
copper
Quantity
1.6 g
Type
catalyst
Smiles
[Cu]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
thermometer, condenser and oil bath, and the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an anchor stirrer
STIRRING
Type
STIRRING
Details
stirred at 170° C. for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
to give a black melt
TEMPERATURE
Type
TEMPERATURE
Details
This melt is then cooled to 80° C.
FILTRATION
Type
FILTRATION
Details
the solution is filtered
WASH
Type
WASH
Details
The residue is rinsed with toluene
DISTILLATION
Type
DISTILLATION
Details
The toluene filtrate is distilled with steam spray (distillate: water/toluene/unreacted 2-bromo-5-methoxytoluene)
CUSTOM
Type
CUSTOM
Details
to leave a residue which
CUSTOM
Type
CUSTOM
Details
The product obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with toluene
WASH
Type
WASH
Details
washed with hot water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC(=C1)OC)NC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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